

An In-depth Technical Guide to the Physical Properties of n-Decylamine

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Compound of Interest

Compound Name: Decylamine

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Introduction

n-Decylamine, also known as 1-aminodecane, is a primary aliphatic amine with the chemical formula $C_{10}H_{23}N$. It consists of a ten-carbon alkyl chain attached to an amino group. This structure imparts both hydrophobic and hydrophilic properties to the molecule, making it a subject of interest in various fields, including as a corrosion inhibitor, a surfactant, and an intermediate in organic synthesis.^{[1][2]} A thorough understanding of its physical properties is crucial for its application in research, particularly in drug development and material science, where these properties can influence formulation, stability, and biological interactions. This guide provides a comprehensive overview of the key physical properties of **n-decylamine**, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties of n-Decylamine

The physical characteristics of **n-decylamine** are well-documented across various chemical and safety databases. The following tables summarize the key quantitative data.

General and Thermodynamic Properties

Property	Value	References
Molecular Formula	C ₁₀ H ₂₃ N	[3][4]
Molecular Weight	157.30 g/mol	[4][5][6]
Melting Point	12-17 °C (54-63 °F)	[3][7][8][9]
Boiling Point	216-221.4 °C (421-430.5 °F) at 760 mmHg	[3][5][7][8][10]
Flash Point	85-89 °C (185-192.2 °F)	[4][5][7][11]
Autoignition Temperature	Not available	[11]
Vapor Pressure	0.107 mmHg at 25 °C	[7][12]
Vapor Density	5.5 (Air = 1)	[9][12]

Physicochemical Properties

Property	Value	References
Density	0.787 g/mL at 25 °C	[3][5][6][7][8]
Solubility in Water	Slightly soluble (550 mg/L at 25 °C)	[1][9]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, benzene, chloroform	[7]
Refractive Index (n _{20/D})	1.436 - 1.437 at 20 °C	[7][8][10][13]
pKa	10.64 at 25 °C	[7][14]
LogP (Octanol/Water Partition Coefficient)	1.92	[9][10]

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments, based on standard laboratory

practices and established testing methods.

Determination of Melting Point

Objective: To determine the temperature at which n-**decylamine** transitions from a solid to a liquid state.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of solid n-**decylamine** (previously cooled below its melting point) is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range from the initial to the final temperature. For a pure substance, this range is typically narrow.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid n-**decylamine** equals the external pressure.

Methodology (Thiele Tube Method):

- **Sample Preparation:** A small volume (a few milliliters) of n-**decylamine** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is

immersed in the oil.

- Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.
- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued.
- Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.

Determination of Density

Objective: To determine the mass per unit volume of n-**decylamine**.

Methodology (Pycnometer Method):

- Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately (m_1).
- Sample Filling: The pycnometer is filled with n-**decylamine**, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
- Weighing: The filled pycnometer is weighed (m_2).
- Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The filled pycnometer is weighed again (m_3). The volume of the pycnometer (V) is calculated using the mass of the water ($m_3 - m_1$) and its known density.
- Calculation: The density of n-**decylamine** (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$.

Determination of Solubility in Water

Objective: To determine the extent to which n-**decylamine** dissolves in water at a specific temperature.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of n-**decylamine** is added to a known volume of distilled water in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine.
- Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved n-**decylamine**, often by centrifugation followed by filtration through a syringe filter.
- Quantification: The concentration of n-**decylamine** in the aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or titration with a standardized acid.
- Reporting: The solubility is reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through n-**decylamine**.

Methodology (Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of n-**decylamine** are placed on the prism of the refractometer.
- Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken must be controlled and recorded, as the refractive index is

temperature-dependent.

Determination of Flash Point

Objective: To determine the lowest temperature at which the vapors of n-**decylamine** will ignite in the presence of an ignition source.

Methodology (Pensky-Martens Closed-Cup Tester - ASTM D93):

- **Apparatus:** A Pensky-Martens closed-cup apparatus is used, which consists of a test cup with a lid that can be opened to introduce an ignition source.
- **Procedure:** A specified volume of n-**decylamine** is placed in the test cup and heated at a slow, constant rate. The sample is stirred to ensure uniform temperature.
- **Ignition Test:** At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.
- **Observation:** The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

Determination of pKa

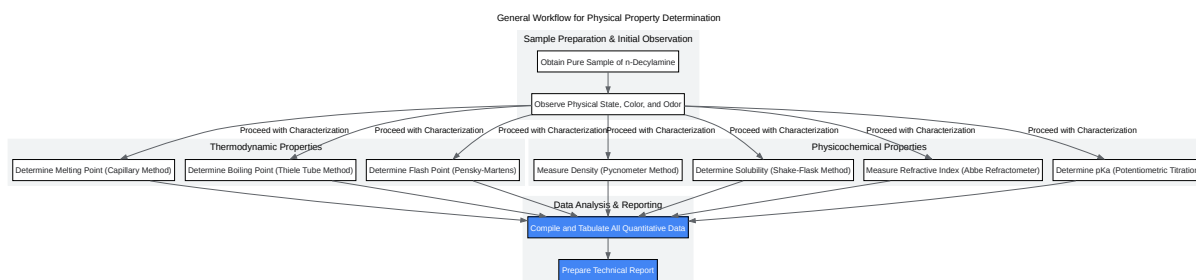
Objective: To determine the acid dissociation constant of the protonated form of n-**decylamine**.

Methodology (Potentiometric Titration):

- **Sample Preparation:** A known concentration of n-**decylamine** is dissolved in water.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
- **Data Analysis:** A titration curve is constructed by plotting the pH versus the volume of titrant added.
- **pKa Determination:** The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid chemical substance like n-**decylamine**.



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Caption: Workflow for the determination of physical properties of n-**decylamine**.

Conclusion

This technical guide has provided a detailed summary of the core physical properties of n-**decylamine**, presenting quantitative data in a structured format for ease of reference. Furthermore, it has outlined the standard experimental protocols for the determination of these properties, offering a practical resource for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram visually encapsulates the logical progression of physical characterization. A solid understanding and accurate measurement of these fundamental properties are indispensable for the effective and safe utilization of n-**decylamine** in its various applications.

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